2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines, specifically characterized by the presence of a triazole ring and a tolyl group. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. The unique structure of this compound makes it significant for various chemical and biological applications, particularly in medicinal chemistry and biochemistry.
The compound is classified as an amine and is identified by its chemical formula and molecular weight of approximately 230.31 g/mol. It is synthesized through various methods, including enzymatic reactions and traditional organic synthesis techniques . The compound has been cataloged under the CAS number 1707402-07-0, indicating its recognized status in chemical databases .
The synthesis of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several approaches:
Industrial production typically employs optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported as a method for producing this compound efficiently.
The molecular structure of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine features:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4 |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
| InChI | InChI=1S/C13H18N4/c1-8(2)11(14)13... |
| InChI Key | DJTCDCZTZNLVCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N |
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions:
Common reagents include:
Various nucleophiles can be used in substitution reactions. Controlled temperatures and pH levels are essential for achieving desired outcomes in these reactions.
The products formed depend on specific reagents and conditions used during the reactions. For instance, oxidation may yield oxides while reduction may produce reduced amines.
The mechanism of action of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and tolyl group are crucial for binding to enzymes and receptors, influencing their activity. The exact molecular targets depend on the specific application context.
The physical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Appearance | Not specified |
The chemical properties encompass reactivity patterns such as oxidation potential, reduction potential, and stability under various conditions.
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
This compound's diverse applications highlight its significance in both academic research and industrial processes.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5